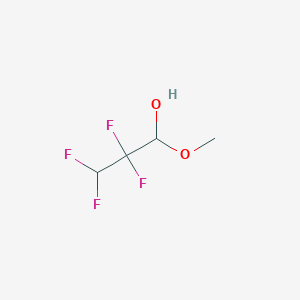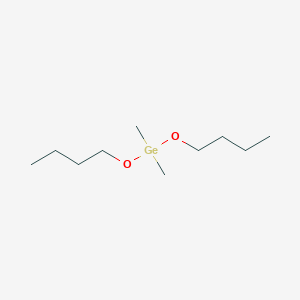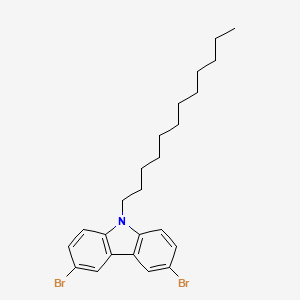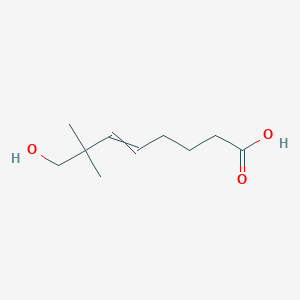
(5R)-2,5-Diphenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-2,5-Diphenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one is a heterocyclic compound that features a unique oxadiazinone ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-2,5-Diphenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzil with hydrazine to form a hydrazone intermediate, which then undergoes cyclization in the presence of an acid catalyst to yield the oxadiazinone ring.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5R)-2,5-Diphenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxadiazinone ring, potentially leading to the formation of different stereoisomers.
Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxadiazinone derivatives, while reduction can lead to different stereoisomers.
Applications De Recherche Scientifique
(5R)-2,5-Diphenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (5R)-2,5-Diphenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,5R)-1,6-Diphenylhexane-2,5-diamine Dihydrochloride
- (5R)-5-(4-{[(2R)-6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl]methyl}-4-hydroxy-3,5-dimethylthiophen-2(5H)-one)
Uniqueness
(5R)-2,5-Diphenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one is unique due to its specific oxadiazinone ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
88062-44-6 |
|---|---|
Formule moléculaire |
C15H12N2O2 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
(5R)-2,5-diphenyl-4,5-dihydro-1,3,4-oxadiazin-6-one |
InChI |
InChI=1S/C15H12N2O2/c18-15-13(11-7-3-1-4-8-11)16-17-14(19-15)12-9-5-2-6-10-12/h1-10,13,16H/t13-/m1/s1 |
Clé InChI |
MDDCRRYRJVAXHV-CYBMUJFWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H]2C(=O)OC(=NN2)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2C(=O)OC(=NN2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


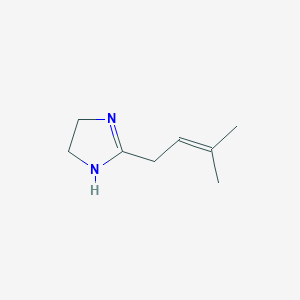
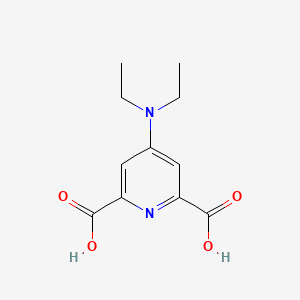
![2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14405358.png)

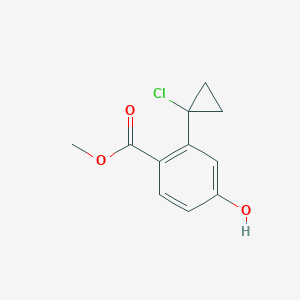
![S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14405373.png)
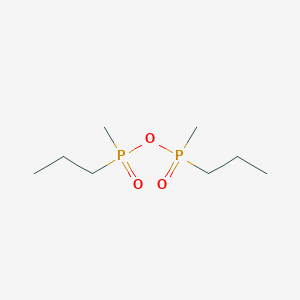
![(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol](/img/structure/B14405388.png)
![1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14405399.png)
